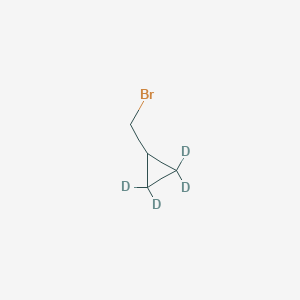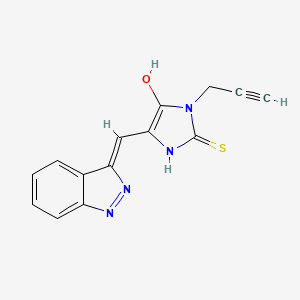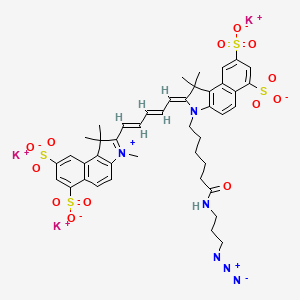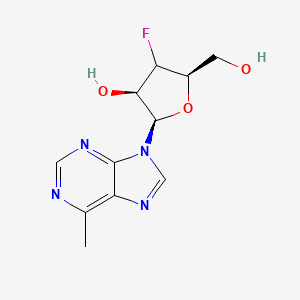![molecular formula C44H55N8O7P B12393025 N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12393025.png)
N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. The synthetic route may involve:
- Formation of the purine core.
- Introduction of the morpholine ring.
- Attachment of the bis(4-methoxyphenyl)-phenylmethyl group.
- Addition of the cyanoethoxy and di(propan-2-yl)amino groups.
- Final coupling to form the complete molecule.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the morpholine ring may lead to the formation of a ketone, while substitution reactions may introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry
In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form specific interactions with biological targets makes it a valuable tool for biochemical research.
Medicine
In medicine, the compound may have potential therapeutic applications. Its complex structure and functional groups may allow it to interact with specific molecular targets, leading to the development of new drugs for the treatment of various diseases.
Industry
In industry, the compound may be used as a precursor for the synthesis of advanced materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the development of new materials.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its interactions with specific molecular targets. These interactions may involve:
Binding to enzymes: Inhibiting or activating their catalytic activity.
Interacting with receptors: Modulating their signaling pathways.
Binding to nucleic acids: Affecting gene expression and protein synthesis.
The specific molecular targets and pathways involved would depend on the functional groups present on the compound and their ability to form specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other complex organic molecules with multiple functional groups and a similar overall structure. Examples include:
N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide analogs: Molecules with slight modifications to the functional groups or overall structure.
Other purine derivatives: Compounds with a purine core and various functional groups attached.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and overall structure. This allows it to interact with specific molecular targets in a way that similar compounds may not. Its ability to undergo various chemical reactions also makes it a versatile building block for the synthesis of new molecules with unique properties.
Properties
Molecular Formula |
C44H55N8O7P |
|---|---|
Molecular Weight |
838.9 g/mol |
IUPAC Name |
N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C44H55N8O7P/c1-29(2)41(53)48-43-47-40-39(42(54)49-43)46-28-51(40)38-26-50(25-37(59-38)27-58-60(57-24-12-23-45)52(30(3)4)31(5)6)44(32-13-10-9-11-14-32,33-15-19-35(55-7)20-16-33)34-17-21-36(56-8)22-18-34/h9-11,13-22,28-31,37-38H,12,24-27H2,1-8H3,(H2,47,48,49,53,54)/t37-,38+,60?/m1/s1 |
InChI Key |
CBSDAAFHYGGDJZ-DGIHMGFFSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@@H]3CN(C[C@@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


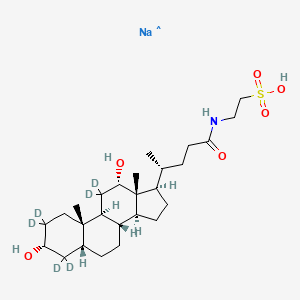
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392952.png)
![Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B12392959.png)

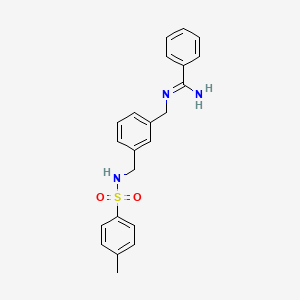
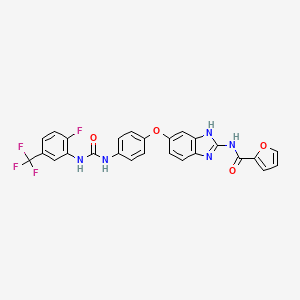
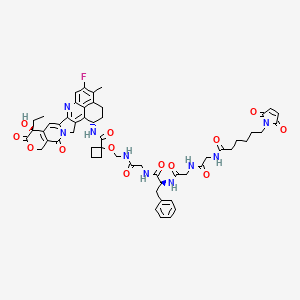
![4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392985.png)
![N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine](/img/structure/B12392991.png)
